

5-Amino-6-nitroquinoline: A Theoretical and Comparative Analysis

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Compound of Interest

Compound Name: 5-Amino-6-nitroquinoline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound with the chemical formula $C_9H_7N_3O_2$.^[1] As a derivative of quinoline, a privileged scaffold in medicinal chemistry, this molecule holds potential for exploration in drug discovery and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the quinoline core suggests interesting electronic and chemical properties. This guide provides a comprehensive overview of the known theoretical and experimental properties of **5-Amino-6-nitroquinoline**. Due to a notable scarcity of dedicated research on this specific isomer, this document also presents a comparative analysis with closely related and more extensively studied amino-nitroquinoline derivatives to infer its potential characteristics.

Core Properties of 5-Amino-6-nitroquinoline

While detailed experimental and theoretical studies on **5-Amino-6-nitroquinoline** are limited, fundamental physicochemical data has been established.

| Property | Value | Source |
|-------------------|--|---------------|
| Molecular Formula | C ₉ H ₇ N ₃ O ₂ | NIST[1] |
| Molecular Weight | 189.17 g/mol | NIST[1] |
| CAS Number | 35975-00-9 | NIST[1] |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 272-273 °C (decomposes) | Sigma-Aldrich |
| InChI | 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | NIST[1] |
| InChIKey | TYBYHEXFKFLRFT-UHFFFAOYSA-N | NIST[1] |
| SMILES | Nc1c(ccc2ncccc12)--INVALID-LINK--=O | Sigma-Aldrich |

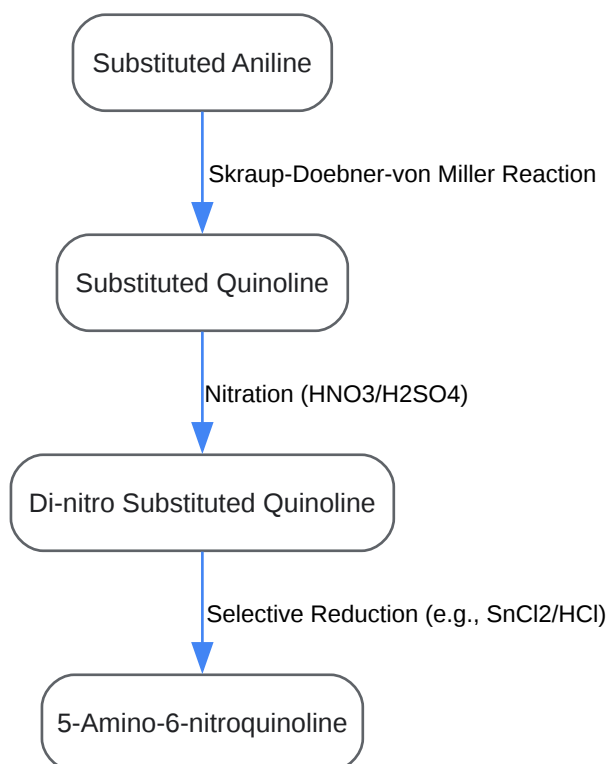
Synthesis and Reactivity

General Synthetic Approaches

The synthesis of **5-Amino-6-nitroquinoline** is not explicitly detailed in the reviewed literature. However, general methods for the synthesis of amino-nitroquinolines provide a probable synthetic pathway. This typically involves a multi-step process:

- **Synthesis of the Quinoline Core:** The Skraup-Doebner-von Miller reaction is a classical method for synthesizing the quinoline ring system from anilines and α,β -unsaturated carbonyl compounds.[2]
- **Nitration:** The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.
- **Reduction of a Nitro Group:** The amino group is commonly introduced by the reduction of a corresponding nitro-substituted precursor. A common reagent for this transformation is stannous chloride (SnCl₂) in the presence of hydrochloric acid, which selectively reduces one nitro group while leaving others intact, if present.[3][4]

A plausible synthetic workflow for **5-Amino-6-nitroquinoline** is illustrated below.



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A generalized synthetic pathway for **5-Amino-6-nitroquinoline**.

Reactivity

The electrochemical reduction of **5-amino-6-nitroquinoline** has been investigated using various voltammetric techniques at a carbon paste electrode, indicating its potential for electrochemical applications or as a precursor in reductive cyclization reactions.

Spectroscopic Properties

Infrared (IR) and Mass Spectrometry (MS)

Experimental IR and electron ionization mass spectra for **5-Amino-6-nitroquinoline** are available through the NIST WebBook.^[1] These data are crucial for the identification and structural confirmation of the compound.

- IR Spectrum: The IR spectrum would be expected to show characteristic peaks for the amino (N-H stretching), nitro (asymmetric and symmetric N-O stretching), and aromatic (C-H and

C=C stretching) functional groups.

- **Mass Spectrum:** The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the molecular weight.

Due to the lack of publicly available detailed spectra, a table of specific peak assignments cannot be provided at this time.

Theoretical Properties: A Comparative Approach

In the absence of dedicated theoretical studies on **5-Amino-6-nitroquinoline**, we turn to computational and experimental data from closely related isomers to infer its properties. The electronic characteristics of substituted quinolines are heavily influenced by the nature and position of their substituents.

Case Study: 8-Hydroxy-5-nitroquinoline

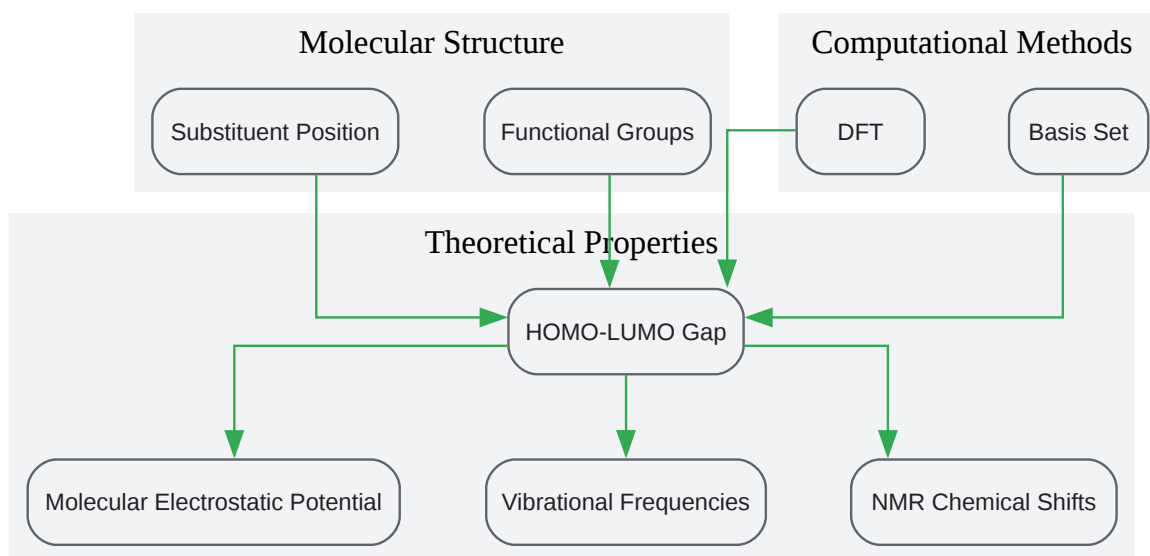
A comprehensive study of 8-hydroxy-5-nitroquinoline provides a valuable framework for understanding the theoretical properties of a nitro-substituted quinoline.[\[5\]](#)[\[6\]](#)

The theoretical properties of 8-hydroxy-5-nitroquinoline were investigated using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (6-31G, 6-311++G, cc-pVDZ).[\[5\]](#) These calculations were used to optimize the molecular structure and predict vibrational frequencies, NMR chemical shifts, and electronic properties.[\[6\]](#)

- **Vibrational Analysis:** The calculated vibrational frequencies showed good agreement with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes.[\[5\]](#)[\[6\]](#)
- **NMR Spectroscopy:** The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the ^1H and ^{13}C NMR chemical shifts, which were then compared with experimental data.[\[5\]](#)[\[6\]](#)
- **Electronic Properties:** Time-dependent DFT (TD-DFT) was used to predict the UV-Vis absorption spectrum and to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[\[5\]](#)[\[6\]](#)

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transitions of a molecule. For 8-hydroxy-5-nitroquinoline, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. [5][6] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

The relationship between molecular structure and electronic properties can be visualized as follows:



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Relationship between molecular structure and theoretical properties.

Predicted Properties for 5-Amino-6-nitroquinoline

Based on the analysis of related compounds, we can predict the following for **5-Amino-6-nitroquinoline**:

- **Charge Distribution:** The amino group at position 5 will act as an electron-donating group, increasing the electron density of the quinoline ring system, particularly at the ortho and para positions. Conversely, the nitro group at position 6 will act as a strong electron-withdrawing group. This push-pull electronic effect is likely to result in a significant dipole moment and potential for non-linear optical properties.

- **Reactivity:** The electron-rich regions of the molecule, influenced by the amino group, would be susceptible to electrophilic attack, while the electron-deficient regions, influenced by the nitro group, would be prone to nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface, if calculated, would visually represent these reactive sites.
- **Spectroscopy:**
 - **NMR:** The protons on the quinoline ring will experience varied chemical shifts due to the combined electronic effects of the amino and nitro groups. Protons closer to the amino group are expected to be more shielded (shift to a lower ppm), while those nearer the nitro group will be deshielded (shift to a higher ppm).
 - **UV-Vis:** The presence of the amino and nitro groups, which act as chromophores and auxochromes, is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted quinoline, leading to absorption at longer wavelengths.

Potential Applications

Derivatives of amino-nitroquinoline are explored for various applications, which suggests potential avenues for **5-Amino-6-nitroquinoline**:

- **Pharmaceuticals:** Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.^[7] The specific substitution pattern of **5-Amino-6-nitroquinoline** could modulate these activities.
- **Materials Science:** The push-pull electronic nature of the molecule suggests potential for use in the development of non-linear optical materials or as a component in organic light-emitting diodes (OLEDs).
- **Precursor for Heterocyclic Synthesis:** As demonstrated in recent literature, ortho-nitroalkylaminoquinolines are valuable precursors for the synthesis of fused heterocyclic systems like imidazoquinolines, which also have significant biological activities.

Conclusion

5-Amino-6-nitroquinoline presents an intriguing molecular structure with potential for diverse applications. While direct experimental and theoretical characterization remains sparse, a comparative analysis with related compounds provides a solid foundation for predicting its chemical, spectroscopic, and electronic properties. Further dedicated research, including synthesis, single-crystal X-ray diffraction, comprehensive spectroscopic analysis, and high-level DFT calculations, is necessary to fully elucidate the properties of this compound and unlock its potential for future applications in science and technology.

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